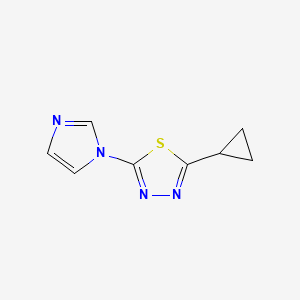

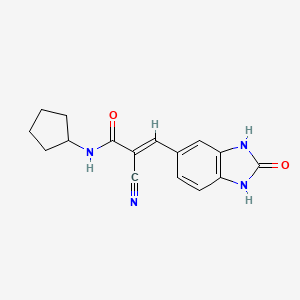

![molecular formula C27H33NO B2453778 2,2-dimethyl-N-[4-(3-phenyl-1-adamantyl)phenyl]propanamide CAS No. 313508-95-1](/img/structure/B2453778.png)

2,2-dimethyl-N-[4-(3-phenyl-1-adamantyl)phenyl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-dimethyl-N-[4-(3-phenyl-1-adamantyl)phenyl]propanamide, also known as DAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPA is a derivative of adamantane, a tricyclic hydrocarbon that has been used in the development of antiviral drugs and other pharmaceuticals. DAPA's unique molecular structure has made it a promising candidate for further study in the areas of drug development, biochemical research, and more.

科学的研究の応用

Synthesis and Structural Analysis

Research on compounds structurally related to "2,2-dimethyl-N-[4-(3-phenyl-1-adamantyl)phenyl]propanamide" includes studies on synthesis and crystal structure. For example, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide and its structural analysis have been reported. This work elucidates the molecular structure through X-ray diffraction, demonstrating the interaction patterns that confer its stability and potential biological activities (Bai et al., 2012).

Biological Activity

The biological activity of structurally similar compounds includes their potential antimicrobial and hypoglycemic effects. For instance, a series of N-(1-adamantyl)carbothioamide derivatives have been synthesized and tested for antimicrobial activity against various bacterial strains and Candida albicans. Additionally, some of these compounds showed significant hypoglycemic activity in streptozotocin-induced diabetic rats, indicating their potential for development as therapeutic agents (Al-Abdullah et al., 2015).

Antiviral and Antidepressant Potential

Compounds with the adamantyl group have also been investigated for their antiviral and antidepressant properties. For example, tromantadine shows inhibition of herpes simplex virus replication, suggesting the significance of the adamantyl moiety in antiviral therapy (Rosenthal et al., 1982). Similarly, studies on substituted 3-amino-1,1-diaryl-2-propanols have unveiled potential antidepressant agents, highlighting the broad therapeutic applications of adamantane derivatives (Clark et al., 1979).

作用機序

Target of Action

GNF-Pf-797, also known as N-(4-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)phenyl)pivalamide, is primarily targeted towards the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cytoskeleton reorganization, cell proliferation, gene transcription, carcinogenic transformation, and cell invasion .

Mode of Action

GNF-Pf-797 acts as a potent inhibitor of PAK4 . It binds to the PAK4 protein and inhibits its activity . This inhibition disrupts the downstream signaling pathways activated by PAK4, including the STAT5, PI3K/AKT, and MAPK/ERK pathways .

Biochemical Pathways

The inhibition of PAK4 by GNF-Pf-797 leads to the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway . This pathway is crucial for cell proliferation, especially in cancer cells. By inhibiting this pathway, GNF-Pf-797 effectively suppresses the proliferation of cells .

Result of Action

The inhibition of PAK4 and its downstream pathways by GNF-Pf-797 results in the suppression of cell proliferation . Specifically, it has been shown to effectively suppress the proliferation of human gastric cancer cells . Moreover, GNF-Pf-797 induces apoptosis, or programmed cell death, in these cells .

生化学分析

Biochemical Properties

It has been found that the compound interacts with certain enzymes and proteins

Cellular Effects

Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “GNF-Pf-797” may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of “GNF-Pf-797” in animal models may vary with different dosages. Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

“GNF-Pf-797” may be involved in certain metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of “GNF-Pf-797” within cells and tissues is another area of interest. This could involve interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of “GNF-Pf-797” could influence its activity or function. This might involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

2,2-dimethyl-N-[4-(3-phenyl-1-adamantyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO/c1-25(2,3)24(29)28-23-11-9-22(10-12-23)27-16-19-13-20(17-27)15-26(14-19,18-27)21-7-5-4-6-8-21/h4-12,19-20H,13-18H2,1-3H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOXDIVBJJJYNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

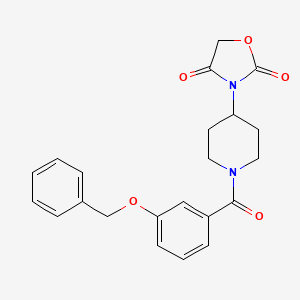

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453699.png)

![2-hydroxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2453700.png)

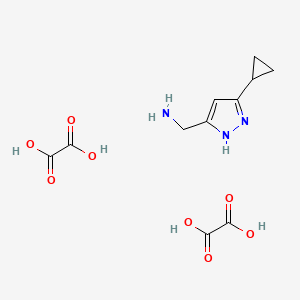

![N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2453706.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2453708.png)

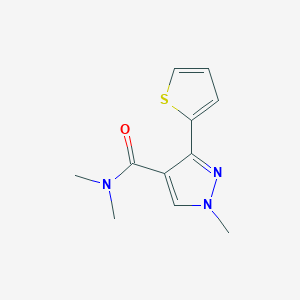

![N-(2,5-diethoxyphenyl)-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide](/img/structure/B2453711.png)

![8-bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2453718.png)